
4-Phenyl-2H-1-benzothiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2H-1-benzothiopyran is a heterocyclic compound that contains a benzene ring fused to a thiopyran ring. This compound is part of the larger family of benzothiopyrans, which are known for their diverse biological activities, including anti-bacterial, anti-inflammatory, anti-psychotic, anti-hyperplasia, and anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Phenyl-2H-1-benzothiopyran involves the reaction of thiophenols with α,β-unsaturated aldehydes or allyl alcohols in the presence of acidic catalysts . For example, the iodine-catalyzed cyclocondensation of cinnamaldehyde and thiophenol can yield this compound with high diastereoselectivity . The reaction typically takes place in dichloromethane (CH₂Cl₂) at room temperature for about 16 hours, resulting in excellent yields (up to 90%) .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2H-1-benzothiopyran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as sulfoxides or sulfones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiopyran ring .
Applications De Recherche Scientifique
4-Phenyl-2H-1-benzothiopyran has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Phenyl-2H-1-benzothiopyran involves its interaction with various molecular targets and pathways. For example, as a calcium channel blocker, it prevents the entry of calcium ions into cells by binding to L-type calcium channels. This reduces intracellular calcium levels, leading to decreased muscle contraction and cardiac contractility . Additionally, its anti-cancer properties may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4H-1-benzothiopyran-4-one: This compound has similar structural features but differs in its oxidation state and functional groups.
3-Chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol: This compound is a derivative with a chlorine substituent and a hydroxyl group.
Uniqueness
4-Phenyl-2H-1-benzothiopyran is unique due to its specific combination of a benzene ring fused to a thiopyran ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
35813-98-0 |
|---|---|
Formule moléculaire |
C15H12S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
4-phenyl-2H-thiochromene |
InChI |
InChI=1S/C15H12S/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-10H,11H2 |
Clé InChI |
DFQMEVRTLHZAJE-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2=CC=CC=C2S1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


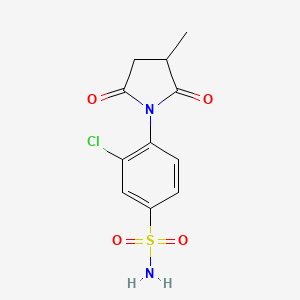
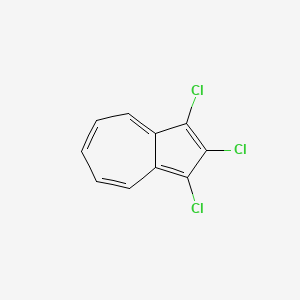
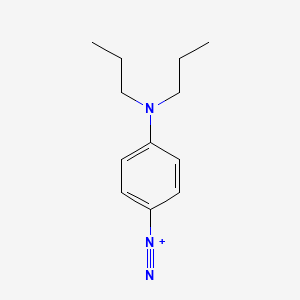
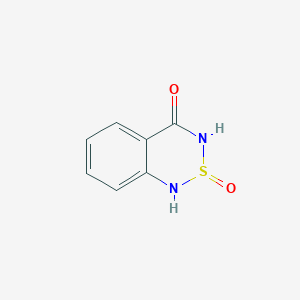
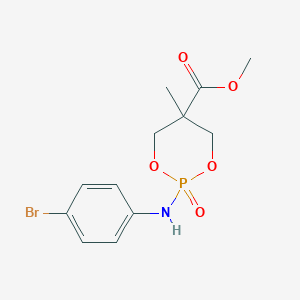
![2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B14684673.png)
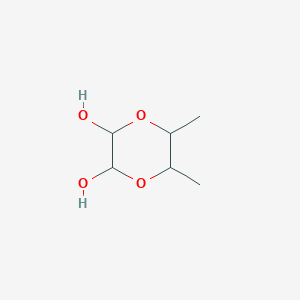
![Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-](/img/structure/B14684676.png)
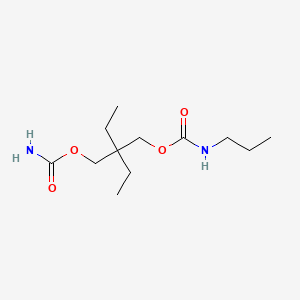
![(Z)-1-[3-[(E)-octadec-9-enoyl]imidazolidin-1-yl]octadec-9-en-1-one](/img/structure/B14684683.png)
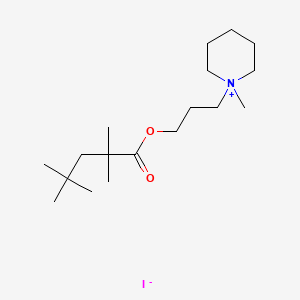
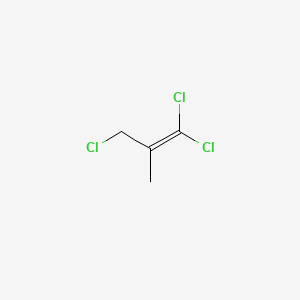
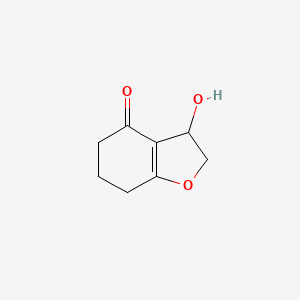
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
